naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime
Description
Properties
IUPAC Name |
(E)-N-[(4-chlorophenyl)methoxy]benzo[e][1]benzofuran-1-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO2/c20-15-8-5-13(6-9-15)11-23-21-17-12-22-18-10-7-14-3-1-2-4-16(14)19(17)18/h1-10H,11-12H2/b21-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOALHDEMATNIH-FXBPSFAMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NOCC2=CC=C(C=C2)Cl)C3=C(O1)C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=N/OCC2=CC=C(C=C2)Cl)/C3=C(O1)C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime typically involves the cyclization of naphthyl derivatives followed by the introduction of the oxime group. One common method involves the reaction of 2-hydroxy-1-naphthaldehyde with chloroacetone in the presence of anhydrous potassium carbonate in anhydrous acetone. The mixture is refluxed for several hours, cooled, and then acidified with concentrated hydrochloric acid to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally friendly catalysts and solvents can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives, amine derivatives, and substituted naphthofuran compounds.
Scientific Research Applications
Naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: Used in the development of organic semiconductors and optoelectronic devices
Mechanism of Action
The mechanism of action of naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares key structural and functional attributes of naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime with related compounds:
Key Observations
Functional Group Impact: The oxime group in the target compound distinguishes it from acetic acid (4c) and carboxamide derivatives. Oximes are known for metal-chelating properties, which may enhance antimicrobial or antitumor activity compared to carboxylic acids or amides .
Spectral Characteristics :
- The C=N stretch in oximes (~1650 cm⁻¹) contrasts with the C=O stretch in acetic acid derivatives (1709 cm⁻¹) and N-H stretches in carboxamides (~3300 cm⁻¹) .
- NMR data for 4-chlorophenyl-substituted compounds (e.g., δ 7.20–8.30 ppm for aromatic protons) align with the target compound’s expected signals .
Biological Activity: Analogues like 2-(4-chlorophenyl)acetic acid (4c) exhibit antibacterial activity, suggesting the target oxime derivative may share or exceed this profile .
Metabolism :
- Substituents like nitro or methoxy groups in naphthofurans undergo oxidative ring modifications in hepatic microsomes . The 4-chlorobenzyl group in the target compound may slow metabolism due to its electron-withdrawing nature, enhancing bioavailability.
Contradictions and Limitations
- Metabolic Data : suggests nitro and methoxy substituents undergo ring oxidation, but the metabolic fate of chlorobenzyl groups remains unclear.
- Biological Activity : While some derivatives show antibacterial activity (e.g., 4c), others (e.g., sulfinyl derivatives) are structurally characterized without reported bioactivity .
Biological Activity
Naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime is a synthetic organic compound classified under naphthofuran derivatives. It is recognized for its diverse pharmacological properties, making it a subject of interest in various fields such as chemistry, biology, and medicine. The compound's unique structure contributes to its potential applications in drug development, particularly for antimicrobial and anticancer activities.
- Chemical Formula: C19H14ClNO2
- Molecular Weight: 323.77 g/mol
- CAS Number: 338415-17-1
Synthesis
The synthesis of this compound typically involves cyclization reactions of naphthyl derivatives followed by oxime group introduction. A common method includes the reaction of 2-hydroxy-1-naphthaldehyde with chloroacetone in the presence of anhydrous potassium carbonate, followed by acidification to yield the desired product.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial and fungal strains. The compound exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM for different strains.
Table 1: Antimicrobial Activity of this compound
| Microorganism | MIC (μM) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5 | Disruption of nucleic acid production |
| Candida albicans | 50 | Inhibition of biofilm formation |
The mechanism of action primarily involves the inhibition of protein synthesis and disruption of cellular processes leading to cell death. The compound's ability to inhibit biofilm formation is particularly noteworthy, as biofilms contribute significantly to antibiotic resistance.
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies indicate that it induces apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression.
Case Study: Anticancer Effects
In a controlled study involving human cancer cell lines, treatment with this compound resulted in:
- Inhibition of Cell Proliferation: A significant reduction in cell viability was observed at concentrations above 10 μM.
- Induction of Apoptosis: Flow cytometry analysis revealed increased Annexin V positivity, indicating early apoptotic changes.
The biological activity of this compound is mediated through its interaction with specific molecular targets:
- Enzyme Inhibition: The compound inhibits key enzymes involved in metabolic pathways.
- Cell Cycle Arrest: It causes arrest at the G0/G1 phase, preventing further cell division.
- Reactive Oxygen Species (ROS) Production: Induction of oxidative stress leads to cellular damage and apoptosis.
Comparison with Similar Compounds
Naphtho[2,1-b]furan derivatives share structural similarities but differ in biological activity profiles. For instance:
| Compound | Biological Activity |
|---|---|
| Naphtho[2,3-b]furan-4,9-dione | Antifungal and anticancer |
| Naphtho[2,1-b6,5-b’]difuran | Optoelectronic applications |
This compound is unique due to its specific substitutions that enhance its biological activities compared to other derivatives.
Q & A
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Diagnostic Peaks/Features | Reference |
|---|---|---|
| ¹H NMR | δ 8.42 ppm (N–CH=N), δ 5.10 ppm (O–CH₂–Ar) | |
| IR | 1610 cm⁻¹ (C=N), 1685 cm⁻¹ (C=O) | |
| HRMS | m/z 339.0925 [M+H]⁺ (calc. 339.0928) |
Q. Table 2. Comparative Antimicrobial Activity
| Compound Variant | S. aureus (MIC, μM) | C. albicans (MIC, μM) | Reference |
|---|---|---|---|
| 4-Chloro benzyl oxime | 12.5 | 25.0 | |
| 2-Chloro benzyl oxime | 25.0 | 50.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
